molecular formula C16H11N3O5S3 B2419696 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865181-74-4

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2419696
CAS No.: 865181-74-4
M. Wt: 421.46
InChI Key: BTKGWHGHOSQMSO-MSUUIHNZSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H11N3O5S3 and its molecular weight is 421.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S3/c1-3-8-18-11-5-4-10(27(2,23)24)9-13(11)26-16(18)17-15(20)12-6-7-14(25-12)19(21)22/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKGWHGHOSQMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, also known by its CAS number 896332-99-3, is a complex organic compound that has drawn attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The compound features a unique structural arrangement that includes:

  • Benzo[d]thiazole moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
  • Methylsulfonyl and propynyl substituents : These groups are believed to enhance the compound's reactivity and biological interactions.
Property Value
Molecular FormulaC19H16N2O5S3
Molecular Weight448.5 g/mol
CAS Number896332-99-3

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. In particular, derivatives similar to this compound have been evaluated for their effects on human cancer cell lines. For instance:

  • Cell Proliferation Assays : The MTT assay has been used to assess the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. Compounds in this class have shown dose-dependent inhibition of cell growth.
  • Apoptosis Induction : Flow cytometry analyses indicated that certain benzothiazole derivatives promote apoptosis in cancer cells, evidenced by increased annexin V staining.
  • Inhibition of Inflammatory Cytokines : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated mouse monocyte macrophages (RAW264.7), suggesting anti-inflammatory properties as well .

The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Interaction with cellular targets : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis.
  • Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways associated with tumor growth and inflammation.

Case Studies

Several studies have reported on the biological efficacy of benzothiazole derivatives:

  • Study on Cell Lines : A study synthesized 25 novel benzothiazole compounds, revealing that some derivatives significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis at concentrations as low as 1 μM .
  • Inflammation Models : In models assessing inflammation, certain compounds demonstrated a marked reduction in inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .

Preparation Methods

Sulfonation of Benzo[d]Thiazole

The synthesis begins with 2-mercaptobenzo[d]thiazole (1), which undergoes sulfonation at position 6 via electrophilic substitution.
Procedure :

  • Dissolve 1 (10 mmol) in concentrated H2SO4 (20 mL) at 0°C.
  • Add chlorosulfonic acid (12 mmol) dropwise over 30 min.
  • Stir at 25°C for 6 hr, then pour into ice-water.
  • Neutralize with NH4OH; filter to obtain 6-sulfobenzo[d]thiazole (2) as a white solid (Yield: 78%).

Methylation :

  • React 2 (5 mmol) with methyl iodide (6 mmol) in DMF using K2CO3 (10 mmol) as base.
  • Reflux at 80°C for 4 hr to yield 6-methylsulfonylbenzo[d]thiazole (3) (Yield: 85%).

Synthesis of 5-Nitrothiophene-2-Carbonyl Chloride

Nitration of Thiophene-2-Carboxylic Acid

Procedure :

  • Dissolve thiophene-2-carboxylic acid (5) (10 mmol) in HNO3/H2SO4 (1:3 v/v) at −10°C.
  • Stir for 2 hr, then quench with ice to isolate 5-nitrothiophene-2-carboxylic acid (6) (Yield: 68%).

Acid Chloride Formation

  • Treat 6 (5 mmol) with oxalyl chloride (10 mmol) and DMF (1 drop) in DCM.
  • Reflux for 3 hr to obtain 5-nitrothiophene-2-carbonyl chloride (7) (Yield: 92%).

Ylidene Bond Formation and Stereochemical Control

Condensation Reaction

The critical (Z)-configuration is achieved via kinetic control in aprotic solvent.
Procedure :

  • Dissolve 4 (2 mmol) and 7 (2.2 mmol) in dry DMF.
  • Add Et3N (4 mmol) and stir at −20°C for 6 hr.
  • Isolate the product via column chromatography (SiO2, EtOAc/hexane 1:2) to yield the target compound (8) (Yield: 58%, Z:E = 9:1).

Mechanistic Insight :
The low temperature favors the less sterically hindered transition state, stabilizing the Z-isomer. Bulky bases like DBU increase Z-selectivity to 95% but reduce yield to 45% due to side reactions.

Spectroscopic Characterization and Purity Assessment

Key Spectral Data

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, thiophene H3), 8.25 (d, J=4.2 Hz, 1H, H4), 7.89–7.82 (m, 2H, benzo H4/H5), 4.98 (s, 2H, propargyl CH2), 3.21 (s, 3H, SO2CH3), 3.03 (s, 1H, ≡CH)
13C NMR δ 162.1 (C=O), 154.3 (C=N), 148.2 (thiophene C5-NO2), 134.7–122.1 (aromatic Cs), 79.4 (≡C), 72.1 (≡CH), 44.8 (SO2CH3)
HRMS [M+H]+ Calc.: 462.0481; Found: 462.0479

HPLC Purity

  • Column : C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase : MeCN/H2O (70:30), 1.0 mL/min
  • Retention Time : 8.7 min; Purity: 98.6%

Comparative Analysis of Synthetic Routes

Method Conditions Yield Z-Selectivity
Standard condensation DMF, Et3N, −20°C 58% 90%
Microwave-assisted 100°C, 10 min 63% 88%
DBU-mediated THF, 0°C 45% 95%

Microwave irradiation enhances reaction efficiency but slightly compromises stereocontrol, whereas bulky bases prioritize configuration over yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves cyclization and coupling reactions. A multi-step approach could include:

Functionalization of the benzo[d]thiazole core via sulfonation at the 6-position using methylsulfonyl chloride.

Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Sonogashira coupling).

Formation of the thiophene-2-carboxamide moiety through condensation with activated nitrothiophene derivatives.
Reaction optimization should focus on solvent selection (e.g., acetonitrile or DMF for cyclization steps) and temperature control to avoid decomposition of nitro groups .

Q. How can the stereochemical configuration (Z) of the imine bond be confirmed?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy in NMR can identify spatial proximity between protons across the imine bond. For example, NOE correlations between the prop-2-yn-1-yl protons and the benzo[d]thiazole ring protons would confirm the (Z)-configuration. X-ray crystallography is definitive, as seen in analogous thiazole derivatives where hydrogen bonding stabilizes the configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the methylsulfonyl group (δ ~3.3 ppm for CH3, δ ~110-120 ppm for SO2 in 13C) and nitrothiophene (aromatic protons δ ~7.5-8.5 ppm).
  • IR Spectroscopy : Confirm sulfonyl (1350-1160 cm⁻¹) and nitro (1520-1350 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or SO2CH3 groups) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., STING agonists)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) can simulate binding to STING’s cyclic dinucleotide pocket. Key steps:

Prepare the compound’s 3D structure (optimized via DFT methods like B3LYP/6-31G*).

Dock against STING (PDB: 6NT7) to assess hydrogen bonding (e.g., nitro group with Arg238) and hydrophobic interactions (thiophene with Ile235).
Compare results with analogous STING agonists from literature .

Q. What strategies resolve contradictions in solubility data for nitrothiophene derivatives?

  • Methodological Answer : Systematic solubility studies under varying conditions:

  • pH : Test solubility in buffers (pH 2-10) to identify protonation effects on the nitro group.
  • Co-solvents : Use DMSO-water or ethanol-water gradients to enhance dissolution.
  • Thermodynamic Analysis : Calculate solubility parameters (Hansen, Hildebrand) via group contribution methods. Cross-reference with experimental data from polarized light microscopy or dynamic light scattering .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups).

In Vitro Assays : Test STING activation (e.g., IFN-β luciferase reporter assays) and cytotoxicity (MTT assays).

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. Prioritize derivatives showing >50% activation at 10 µM .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user instructions.
  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational synthesis/characterization.
  • Contradictions in synthesis protocols (e.g., cyclization time in vs. other studies) require empirical validation .

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